![molecular formula C23H17ClO3S B4890227 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one, also known as CDMB-3O, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CDMB-3O belongs to the family of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one exerts its biological effects by targeting specific signaling pathways in cells. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one induces apoptosis in cancer cells. Additionally, 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been found to inhibit the activity of the hepatitis C virus by targeting viral proteins involved in viral replication.
Biochemical and Physiological Effects:
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells and inhibiting the replication of the hepatitis C virus, it has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one is its specificity for targeting specific signaling pathways in cells, making it a promising candidate for the development of targeted therapies for cancer and viral infections. However, its potential therapeutic properties have not yet been fully explored, and further research is needed to fully understand its mechanism of action and potential limitations.
Future Directions
There are several future directions for research on 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine its potential use in the treatment of other viral infections. Finally, the development of more efficient synthesis methods for 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one could facilitate its use in future research and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzyl bromide in the presence of a base, followed by the addition of 1-benzothiophen-3-one and a catalyst. The resulting product is purified through column chromatography to obtain pure 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one.
Scientific Research Applications
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one has been the subject of numerous scientific studies due to its potential therapeutic properties. In particular, it has been found to exhibit anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have antiviral properties, inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3S/c1-26-20-12-15(13-22-23(25)17-7-3-5-9-21(17)28-22)10-11-19(20)27-14-16-6-2-4-8-18(16)24/h2-13H,14H2,1H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUAETXHGNOPSJ-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one |
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